Bisabolangelone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

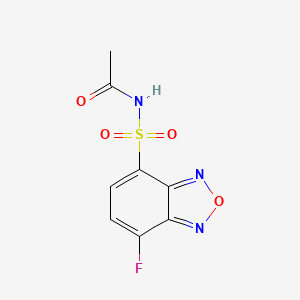

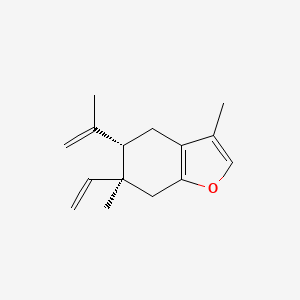

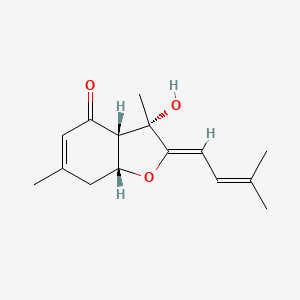

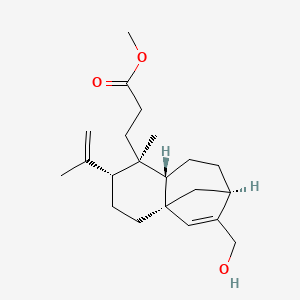

Bisabolangelone is a sesquiterpene compound isolated from the plant Angelica polymorpha, which is known for its various biological and pharmacological activities. This compound has been identified as a potent inhibitor of the gastric H+/K±ATPase enzyme, making it a potential therapeutic agent for managing gastric ulcer disease .

作用機序

Target of Action

Bisabolangelone, a sesquiterpene derivative, primarily targets the gastric H+/K±ATPase . This enzyme is a member of the P-type ATPase family, which includes Na+/K±ATPase and Ca2±ATPase . These proteins engage in a common catalytic cycle with ion translocation coupled to phosphorylation and dephosphorylation of a conserved aspartate residue . The H+/K±ATPase engages in 2K+/2H+/1ATP electroneutral ion exchange, generating a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell and acidifying the gastric lumen as part of the feeding response .

Mode of Action

This compound interacts with its target, the gastric H+/K±ATPase, through an induced-fit docking simulation . The binding pocket involves the amino acid residues Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between this compound and the amino acid residues Cys778, Gln889, and Tyr893 .

Biochemical Pathways

This compound inhibits the H+/K±ATPase, which is involved in the regulation of gastric acid secretion . This inhibition activity significantly affects the biochemical pathway of gastric acid secretion, leading to a decrease in gastric acidity . Additionally, this compound possesses anti-inflammatory properties, which inhibit LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using LC-MS/MS . .

Result of Action

This compound has been found to have significant inhibitory activity on H+/K±ATPase and could be used in the management of gastric ulcer disease . It also exhibits neuroprotective effects on nerve cells by interacting with calcium channels, mainly blocking the voltage-gated calcium channels, and suppressing calcium release from the calcium store .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been reported to be unstable in both basic and acidic media

生化学分析

Biochemical Properties

Bisabolangelone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It is known to inhibit the gastric H+/K±ATPase enzyme, which is crucial for acid secretion in the stomach . The binding pocket of this enzyme involves several amino acid residues, including Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between this compound and the amino acid residues Cys778, Gln889, and Tyr893 . Additionally, this compound inhibits the p38 MAPK pathway, which is involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to have neuroprotective effects on human neuroblastoma SH-SY5Y cells by interacting with calcium channels and blocking voltage-gated calcium channels . This interaction suppresses calcium release from the calcium store, thereby protecting nerve cells from oxidative stress-induced damage . This compound also inhibits the NF-kappaB and MAPK pathways in macrophages, reducing inflammation . Furthermore, it has been reported to inhibit the gastric H+/K±ATPase enzyme in gastric parietal cells, reducing acid secretion and providing anti-ulcer benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the gastric H+/K±ATPase enzyme, forming hydrogen bonds with amino acid residues Cys778, Gln889, and Tyr893 . This binding inhibits the enzyme’s activity, reducing acid secretion in the stomach . Additionally, this compound inhibits the p38 MAPK pathway by blocking the activation of this kinase, which plays a crucial role in inflammatory responses . It also interacts with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity on the gastric H+/K±ATPase enzyme . Long-term studies have demonstrated that this compound continues to provide neuroprotective effects by interacting with calcium channels and reducing oxidative stress-induced damage in nerve cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the gastric H+/K±ATPase enzyme, reducing acid secretion and providing anti-ulcer benefits . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to the gastric mucosa . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and neuroprotective properties. It interacts with enzymes such as the gastric H+/K±ATPase and p38 MAPK, inhibiting their activity and modulating metabolic processes . This compound also affects metabolic flux and metabolite levels by blocking voltage-gated calcium channels in nerve cells, reducing calcium release and protecting against oxidative stress-induced damage .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to interact with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release . Additionally, this compound is distributed to gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is localized to the gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion . In nerve cells, this compound interacts with calcium channels, blocking voltage-gated calcium channels and suppressing calcium release

準備方法

Synthetic Routes and Reaction Conditions

Bisabolangelone can be synthesized through various chemical reactions involving sesquiterpene precursors. The synthetic routes typically involve the cyclization of linear sesquiterpenes under acidic or basic conditions, followed by oxidation and reduction steps to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Angelica polymorpha using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

化学反応の分析

Types of Reactions

Bisabolangelone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can yield this compound derivatives with different pharmacological properties.

Substitution: Substitution reactions involving halogens or other functional groups can modify the chemical structure of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced or modified biological activities. For example, reduction derivatives of this compound have shown better inhibitory activities against H+/K±ATPase compared to the parent compound .

科学的研究の応用

Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.

Biology: Investigated for its anti-microbial, cytotoxic, and anti-inflammatory properties.

Industry: Used in the development of new pharmaceuticals and as a natural insect deterrent.

類似化合物との比較

Similar Compounds

Bisabolol: Another sesquiterpene with anti-inflammatory and anti-microbial properties.

Farnesol: A sesquiterpene alcohol with anti-tumor and anti-microbial activities.

Nerolidol: Known for its anti-parasitic and anti-inflammatory effects.

Uniqueness of Bisabolangelone

This compound is unique due to its potent inhibitory effect on the gastric H+/K±ATPase enzyme, which is not commonly observed in other similar sesquiterpenes. This makes it a promising candidate for the development of new treatments for gastric ulcer disease .

特性

CAS番号 |

30557-81-4 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |

InChIキー |

GNWNPLBSEQDDQV-VRBKASCLSA-N |

SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

異性体SMILES |

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |

正規SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

同義語 |

bisabolangelone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[14]Annulene](/img/structure/B1253648.png)

![(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione](/img/structure/B1253651.png)

![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)